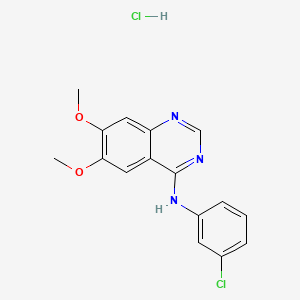

N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del clorhidrato de AG 1478 implica la reacción de 3-cloroanilina con 6,7-dimetoxi-4-quinazolinona en condiciones específicas. La reacción normalmente requiere un disolvente como el dimetilsulfóxido y un catalizador para facilitar el proceso. El producto se purifica luego mediante cristalización o cromatografía para obtener la forma de sal de clorhidrato .

Métodos de producción industrial

La producción industrial de clorhidrato de AG 1478 sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Se emplean técnicas avanzadas como la cromatografía líquida de alta resolución para garantizar que el producto final cumpla con estrictos estándares de calidad .

Análisis De Reacciones Químicas

Tipos de reacciones

El clorhidrato de AG 1478 se somete principalmente a reacciones de sustitución debido a la presencia de los grupos cloro y metoxi en el anillo aromático. Estas reacciones pueden ser facilitadas por varios reactivos en condiciones controladas .

Reactivos y condiciones comunes

Reacciones de sustitución: Los reactivos comunes incluyen hidróxido de sodio y carbonato de potasio. Las reacciones se llevan a cabo típicamente en disolventes polares como el dimetilsulfóxido o el etanol.

Oxidación y reducción: Si bien es menos común, el clorhidrato de AG 1478 puede sufrir reacciones de oxidación y reducción en condiciones específicas.

Principales productos

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir derivados con diferentes grupos funcionales que reemplazan los grupos cloro o metoxi .

Aplicaciones Científicas De Investigación

El clorhidrato de AG 1478 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la inhibición de la cinasa del receptor del factor de crecimiento epidérmico.

Biología: Se emplea en estudios de cultivo celular para investigar los efectos de la inhibición del receptor del factor de crecimiento epidérmico sobre la proliferación celular y la apoptosis.

Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de cánceres, particularmente el cáncer de pulmón de células no pequeñas.

Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos a la cinasa del receptor del factor de crecimiento epidérmico

Mecanismo De Acción

El clorhidrato de AG 1478 ejerce sus efectos inhibiendo selectivamente la cinasa del receptor del factor de crecimiento epidérmico. Se une al sitio de unión del trifosfato de adenosina del receptor, evitando su activación y las vías de señalización subsiguientes. Esta inhibición conduce a una reducción de la proliferación celular y un aumento de la apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

Compuestos similares

Tyrphostin AG 1296: Otro inhibidor de la cinasa del receptor del factor de crecimiento epidérmico, pero con diferente selectividad y potencia.

Gefitinib: Un inhibidor del receptor del factor de crecimiento epidérmico conocido que se utiliza clínicamente para tratar el cáncer de pulmón de células no pequeñas.

Singularidad

El clorhidrato de AG 1478 es único debido a su alta selectividad y potencia para la cinasa del receptor del factor de crecimiento epidérmico. Tiene un valor de IC50 de 3 nanomoles para el receptor del factor de crecimiento epidérmico, lo que lo convierte en uno de los inhibidores más potentes disponibles. Esta alta selectividad reduce los efectos fuera del objetivo, lo que lo convierte en una herramienta valiosa en la investigación científica .

Actividad Biológica

N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride is a synthetic compound belonging to the quinazoline class, notable for its biological activity primarily as an epidermal growth factor receptor (EGFR) antagonist . This article discusses its biological activities, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

- Molecular Formula : C16H14ClN3O2

- Molecular Weight : Approximately 333.74 g/mol

- Structural Features : The compound features a quinazoline core with a 3-chlorophenyl group and two methoxy groups at the 6 and 7 positions, contributing to its unique biological properties.

This compound exhibits significant biological activities through various mechanisms:

- EGFR Antagonism : It acts as an antagonist to the epidermal growth factor receptor, inhibiting its signaling pathways that are crucial in cancer cell proliferation and survival.

- Inhibition of Cytochrome P450 Enzymes : Research indicates that this compound may inhibit cytochrome P450 enzymes, which are essential for drug metabolism and biotransformation.

- Protein Kinase Inhibition : Preliminary studies suggest it may also act as a protein kinase inhibitor, affecting various cellular signaling pathways.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| EGFR Antagonism | Inhibits EGFR signaling pathways involved in tumor growth and metastasis. |

| Cytochrome P450 Inhibition | Potentially alters drug metabolism through inhibition of CYP enzymes. |

| Protein Kinase Inhibition | May modulate cellular signaling by inhibiting specific protein kinases. |

Case Study 1: EGFR Inhibition in Cancer Models

A study demonstrated that this compound effectively inhibited EGFR activity in various cancer cell lines. The compound's ability to reduce cell proliferation was confirmed through assays measuring cell viability and apoptosis induction in vitro .

Case Study 2: Pharmacokinetics and Metabolism

Research on the pharmacokinetics of this compound revealed that its interaction with cytochrome P450 enzymes could lead to altered metabolism of co-administered drugs. This interaction highlights the importance of understanding drug-drug interactions when considering therapeutic applications.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine | Similar quinazoline core | Different phenyl substitution affecting biological activity |

| N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | Fluorine substitution | Altered lipophilicity impacting pharmacokinetics |

| AG1478 (N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine) | Chloro and fluoro substitutions | Enhanced potency as an EGFR inhibitor |

Propiedades

IUPAC Name |

N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2.ClH/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11;/h3-9H,1-2H3,(H,18,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJDYIUSDDVWKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Cl)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

170449-18-0 (Parent), 170449-18-0 (mono-hydrochloride), 153436-53-4 (Parent) | |

| Record name | Tyrphostin AG 1478 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170449180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4057891 | |

| Record name | Tyrphostin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170449-18-0, 153436-53-4 | |

| Record name | 6,7-Dimethoxy-4-[N-(3-chlorophenyl)amino]quinazoline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170449-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrphostin AG 1478 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170449180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AG-1478 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP952C4RUW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.